molecular formula C19H17ClN2O2 B6580492 methyl 6-chloro-4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate CAS No. 1207049-50-0

methyl 6-chloro-4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate

Cat. No. B6580492
CAS RN: 1207049-50-0
M. Wt: 340.8 g/mol
InChI Key: NVYQNKLMNAYFJJ-UHFFFAOYSA-N
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Description

Quinoline and its derivatives are important structures in medicinal chemistry due to their wide range of biological activities . They are often used as building blocks in organic synthesis .


Synthesis Analysis

The Suzuki–Miyaura cross-coupling is a widely-used method for forming carbon–carbon bonds . This method involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of pinacol boronic esters is another method used in organic synthesis .


Molecular Structure Analysis

Quinoline is characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For quinoline and its derivatives, these properties can be influenced by factors such as the presence of functional groups and the configuration of the molecular structure .

Scientific Research Applications

Suzuki–Miyaura Coupling Reagents

Methyl 6-chloro-4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate: can serve as a boron reagent in Suzuki–Miyaura (SM) cross-coupling reactions . The SM coupling is a powerful method for forming carbon–carbon bonds, and its success lies in mild reaction conditions and functional group tolerance. The compound’s stability, ease of preparation, and environmentally benign nature contribute to its widespread use in this context.

Antiprotozoal Activity

Derivatives of 4-arylquinoline-2-carboxylate have shown promising antiprotozoal activity against the pathogenic parasite Toxoplasma gondii . This suggests potential applications in treating parasitic infections.

Hydromethylation Sequences

The compound has been employed in hydromethylation sequences, including the synthesis of methoxy-protected (−)-Δ8-THC and cholesterol . These applications highlight its versatility in organic synthesis.

Antibacterial Agents

Several quinoline derivatives, including methyl 6-chloro-4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate, exhibit antimicrobial activity. For instance:

Synthetic Routes and Medicinal Chemistry

The compound has been utilized in synthetic routes, such as the production of 1-(2,4-dimethylquinoline-3-yl) ethenone . Its role in medicinal chemistry remains an area of interest.

Formal Total Synthesis

Finally, the protodeboronation of pinacol boronic esters, which involves this compound, has been applied in formal total syntheses of natural products like δ-®-coniceine and indolizidine 209B .

Mechanism of Action

The exact mechanism of action would depend on the specific biological or chemical process that the compound is involved in. For example, many quinoline derivatives have been found to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, antimicrobial, antihypertensive, and anticancer activities .

Future Directions

Future research in this area could involve the development of novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties . Additionally, the development of more environmentally friendly synthesis methods is a key area of focus .

properties

IUPAC Name

methyl 6-chloro-4-(3,5-dimethylanilino)quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-11-6-12(2)8-14(7-11)21-17-10-18(19(23)24-3)22-16-5-4-13(20)9-15(16)17/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYQNKLMNAYFJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-chloro-4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate

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